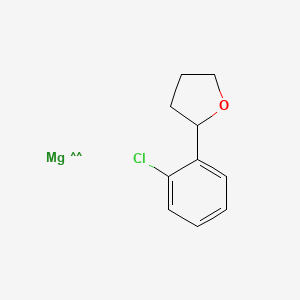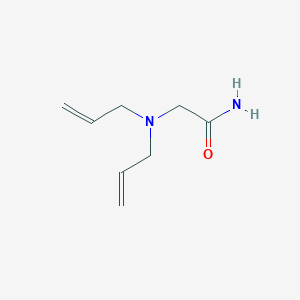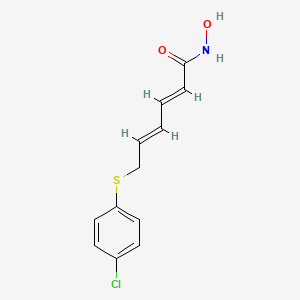![molecular formula C21H12Cl2N2O3 B12534023 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid CAS No. 663181-12-2](/img/structure/B12534023.png)
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid is a complex organic compound that features a unique structure combining a dichlorophenyl group, a pyridinyl group, and an oxazole ring attached to a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl and pyridinyl groups are then introduced through substitution reactions, followed by the attachment of the benzoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzoic acid
- 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-imidazol-4-yl]benzoic acid
Uniqueness
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
663181-12-2 |
|---|---|
Formule moléculaire |
C21H12Cl2N2O3 |
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
4-[5-(3,4-dichlorophenyl)-2-pyridin-3-yl-1,3-oxazol-4-yl]benzoic acid |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-16-8-7-14(10-17(16)23)19-18(12-3-5-13(6-4-12)21(26)27)25-20(28-19)15-2-1-9-24-11-15/h1-11H,(H,26,27) |
Clé InChI |
RMCJUBCAVGYVPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=C(O2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)

![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)

![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)






